molecular formula C8H10N2O2 B12884582 4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one

4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one

Cat. No.: B12884582
M. Wt: 166.18 g/mol
InChI Key: AOSDPGIVKPCDHK-DAXSKMNVSA-N
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Description

4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one is a compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one typically involves the reaction of 3-methylisoxazol-5-amine with suitable reagents under controlled conditions. One common method involves the use of microwave irradiation or ultrasonication to facilitate the reaction . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the isoxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one is unique due to its specific structure, which combines an amino group with an isoxazole ring and a butenone moiety. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(Z)-4-amino-4-(3-methyl-1,2-oxazol-5-yl)but-3-en-2-one

InChI

InChI=1S/C8H10N2O2/c1-5-3-8(12-10-5)7(9)4-6(2)11/h3-4H,9H2,1-2H3/b7-4-

InChI Key

AOSDPGIVKPCDHK-DAXSKMNVSA-N

Isomeric SMILES

CC1=NOC(=C1)/C(=C/C(=O)C)/N

Canonical SMILES

CC1=NOC(=C1)C(=CC(=O)C)N

Origin of Product

United States

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